molecular formula C42H60O23 B2773362 Gymnoside III CAS No. 899430-03-6

Gymnoside III

Cat. No. B2773362
CAS RN: 899430-03-6
M. Wt: 932.919
InChI Key: SXFVDXXNKMVICI-DYWOMXECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gymnoside III is a glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of Gymnadenia conopsea .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of Gymnoside III. It is known to be isolated from the tubers of Gymnadenia conopsea .


Physical And Chemical Properties Analysis

Gymnoside III is a powder with a molecular weight of 930.9 and a formula of C42H58O23 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Chemopreventive Effects on Lung Health : Gymnoside II, a closely related compound to Gymnoside III, was found to have protective effects against lung injury induced by SiO2 nanoparticles in a study. This was attributed to the activation of the Nrf2 pathway, which is known for its role in cellular defense mechanisms (Chen et al., 2020).

  • Radical Scavenging Activities : A study on Gymnadenia conopsea, which contains Gymnosides including Gymnoside III, demonstrated radical scavenging activities. These activities are significant as they suggest a role in combating oxidative stress, which is a factor in many diseases including cancer (Morikawa et al., 2006).

  • Pharmacokinetic Studies : Research involving Gymnoside I, another compound related to Gymnoside III, involved pharmacokinetic studies in rats. These studies are crucial for understanding how compounds like Gymnoside III are absorbed, distributed, metabolized, and excreted in the body, which is key for their potential therapeutic use (Sun et al., 2019).

  • Neuroprotective Potential : Gymnodimine, a compound structurally related to Gymnosides, was studied for its effects on Alzheimer's disease pathology. It showed potential in decreasing amyloid beta accumulation and tau protein hyperphosphorylation in an in vitro model (Alonso et al., 2011).

  • Potential in Cancer Therapy : Gymnosperms, the plant group that includes sources of Gymnoside III, have been reviewed for their potential in cancer therapy. Compounds from gymnosperms, including Gymnosides, have shown promise as sources of anticancer agents (Ghaffari et al., 2021).

  • Anticancer Effects in Human Cells : Gymnema sylvestre, which has Gymnoside-like compounds, demonstrated anticancer effects in human melanoma cells, suggesting potential pathways through which Gymnoside III might exert similar effects (Chakraborty et al., 2013).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Gymnoside III indicates that it does not pose specific physical, health, or environmental hazards .

Mechanism of Action

Target of Action

Gymnoside III is a glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of Gymnadenia conopsea The primary targets of Gymnoside III are not explicitly mentioned in the available literature

Mode of Action

It is known that gymnoside iii is a glucosyloxybenzyl 2-isobutylmalate , which suggests that it may interact with its targets through the glucosyloxybenzyl group

Biochemical Pathways

It is known that gymnoside iii is a glucosyloxybenzyl 2-isobutylmalate , which suggests that it may affect pathways related to glucosyloxybenzyl metabolism

Result of Action

It is known that gymnoside iii is a glucosyloxybenzyl 2-isobutylmalate , which suggests that it may have effects at the molecular and cellular level

Action Environment

It is known that gymnoside iii is a glucosyloxybenzyl 2-isobutylmalate , which suggests that environmental factors such as temperature, pH, and light exposure may influence its action

properties

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVQDAOKYCPBQU-PCBDRJNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

930.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gymnoside III

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